molecular formula C6H9NO B14492625 3-Propoxyprop-2-enenitrile CAS No. 64929-85-7

3-Propoxyprop-2-enenitrile

Cat. No.: B14492625
CAS No.: 64929-85-7
M. Wt: 111.14 g/mol
InChI Key: LBLTWXAKZNCZLY-UHFFFAOYSA-N
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Description

3-Propoxyprop-2-enenitrile is an organic compound characterized by the presence of a nitrile group (-CN) attached to a propoxypropene backbone. This compound is part of the nitrile family, which is known for its diverse applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Propoxyprop-2-enenitrile can be synthesized through various methods. One common approach involves the nucleophilic substitution of halogenoalkanes with potassium cyanide (KCN) in an ethanolic solution under reflux conditions . This method ensures the replacement of the halogen atom with a nitrile group, forming the desired compound.

Industrial Production Methods

Industrial production of nitriles, including this compound, often involves the dehydration of amides using phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2) . These reagents effectively remove water from the amide group, resulting in the formation of the nitrile compound.

Chemical Reactions Analysis

Types of Reactions

3-Propoxyprop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of this compound typically yields primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the reagents used.

Scientific Research Applications

3-Propoxyprop-2-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Propoxyprop-2-enenitrile involves its interaction with various molecular targets. The nitrile group is highly reactive and can participate in multiple pathways, including nucleophilic addition and substitution reactions. These interactions often lead to the formation of new bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which includes a propoxy group attached to the propene backbone. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications.

Properties

CAS No.

64929-85-7

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

3-propoxyprop-2-enenitrile

InChI

InChI=1S/C6H9NO/c1-2-5-8-6-3-4-7/h3,6H,2,5H2,1H3

InChI Key

LBLTWXAKZNCZLY-UHFFFAOYSA-N

Canonical SMILES

CCCOC=CC#N

Origin of Product

United States

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